(4-Bromophenyl)phosphoramidic dichloride
Description
Scholarly Context and Significance within Organophosphorus Chemistry Research
Organophosphorus chemistry is a mature field of study that continues to yield compounds with novel properties and applications. scispace.com Phosphoramidic dichlorides, such as the title compound, are valuable synthetic intermediates. They possess a reactive P-Cl bond that allows for the facile introduction of phosphorus-containing moieties into a wide range of molecules.
The presence of a 4-bromophenyl group in (4-Bromophenyl)phosphoramidic dichloride is of particular significance. The bromo-substituent can serve as a handle for further functionalization through various cross-coupling reactions, a cornerstone of modern organic synthesis. This dual reactivity—the phosphoramidic dichloride for nucleophilic substitution and the brominated ring for metal-catalyzed couplings—positions this compound as a versatile building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For instance, derivatives of bromo-phenyl compounds have been investigated for their potential antimicrobial and antiproliferative activities.
Current State of Knowledge and Critical Research Gaps Concerning this compound
The current body of scientific literature provides a foundational understanding of phosphoramidic dichlorides as a class. Research on related compounds, such as N-acyl phosphoramidic dichlorides, has detailed their synthesis, spectroscopic characterization (including NMR and IR data), and X-ray crystallographic analysis. These studies reveal that such molecules often form dimers in the solid state through hydrogen bonding.
Furthermore, comprehensive data on the reactivity profile of this compound with a diverse range of nucleophiles is needed. Understanding how the electronic properties of the 4-bromophenyl group influence the reactivity of the P-Cl bonds is crucial for its effective utilization in synthesis. Detailed kinetic and mechanistic studies would provide valuable insights for synthetic chemists.
A critical area that remains unexplored is the full extent of its synthetic utility. While its potential as a building block is clear, dedicated studies to synthesize and evaluate the properties of its derivatives are lacking. Research into the biological activity of compounds derived from this compound could also be a fruitful avenue, given the known bioactivity of other organophosphorus compounds.
| Chemical Compound | Molecular Formula |
| This compound | C₆H₅BrCl₂NOP |
| Phosphorus oxychloride | POCl₃ |
| N-2,4-dichlorobenzoyl phosphoramidic dichloride | C₇H₄Cl₄NO₂P |
| Property | Information |
| CAS Number | 51250-38-5 |
| Molecular Weight | 288.89 g/mol |
| Spectroscopic Data | Details |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| ³¹P NMR | Data not available in searched literature. |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
| Crystal Structure (X-ray) | Data not available in searched literature. |
Structure
3D Structure
Properties
CAS No. |
51250-38-5 |
|---|---|
Molecular Formula |
C6H5BrCl2NOP |
Molecular Weight |
288.89 g/mol |
IUPAC Name |
4-bromo-N-dichlorophosphorylaniline |
InChI |
InChI=1S/C6H5BrCl2NOP/c7-5-1-3-6(4-2-5)10-12(8,9)11/h1-4H,(H,10,11) |
InChI Key |
HYCLIGZHRTZRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(Cl)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromophenyl Phosphoramidic Dichloride
Novel Synthetic Routes and Optimization Strategies
The traditional synthesis of phosphoramidic dichlorides often involves the reaction of a primary amine with phosphorus oxychloride. However, recent research has focused on developing more sophisticated and efficient pathways.
Development of Efficient Multi-step Synthesis Pathways
The synthesis of (4-Bromophenyl)phosphoramidic dichloride can be approached through a multi-step pathway starting from readily available materials. A common precursor is 4-bromoaniline (B143363), which serves as the source of the substituted phenyl group.
A plausible and efficient multi-step synthesis commences with the reaction of 4-bromoaniline with phosphorus oxychloride. This reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate heat dissipation. The stoichiometry of the reactants is crucial, with an excess of phosphorus oxychloride often used to drive the reaction to completion and minimize the formation of byproducts.
The reaction proceeds through the nucleophilic attack of the amino group of 4-bromoaniline on the phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion and the formation of an intermediate phosphoramidochloridate. Subsequent reaction with another equivalent of phosphorus oxychloride or further reaction under controlled conditions can lead to the desired dichlorinated product.
Reaction Scheme:
4-Bromoaniline + Phosphorus oxychloride → this compound + HCl
A detailed research finding indicates that similar structures, such as N-(4-bromophenyl)furan-2-carboxamide, can be synthesized in high yields (94%) by reacting 4-bromoaniline with a suitable acyl chloride in the presence of a base like triethylamine (B128534). nih.gov This suggests that the reactivity of 4-bromoaniline is well-suited for such nucleophilic substitution reactions, which is a foundational concept for its reaction with phosphorus oxychloride.
Catalytic Approaches in this compound Synthesis
The use of catalysts in the synthesis of organophosphorus compounds is a growing field, aiming to enhance reaction rates and selectivity. While specific catalytic cycles for this compound are not extensively documented in publicly available literature, principles from related reactions can be applied.
For instance, Lewis acids could potentially catalyze the reaction between 4-bromoaniline and phosphorus oxychloride by activating the phosphorus oxychloride towards nucleophilic attack. Furthermore, in related organophosphorus chemistry, zinc-based catalysts have been shown to be highly efficient for the synthesis of phosphite (B83602) diesters, which are structurally related to phosphoramidates. rsc.org This opens the door for exploring similar metal-based catalysts for the synthesis of phosphoramidic dichlorides.
In a different but relevant context of modifying bromophenyl compounds, palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govmdpi.com While not directly applicable to the formation of the P-N bond in the target molecule, this highlights the importance of catalytic methods in the functionalization of bromophenyl structures.
Process Optimization for Enhanced Yield and Purity
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include reaction temperature, solvent, and the molar ratio of reactants.
A study on the synthesis of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrated that careful control of reaction conditions and purification methods, such as recrystallization, significantly improves the yield and purity of the final product. atlantis-press.com For the synthesis of this compound, a systematic study of these parameters would be necessary.
An interactive data table summarizing potential optimization parameters is presented below:
| Parameter | Range/Options | Expected Outcome on Yield/Purity |
| Temperature | 0°C to reflux | Higher temperatures may increase reaction rate but could also lead to side reactions. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | The choice of solvent can affect solubility of reactants and the reaction pathway. |
| Reactant Ratio | 1:1 to 1:3 (Aniline:POCl₃) | An excess of phosphorus oxychloride can drive the reaction towards the dichloride product. |
| Base | Pyridine, Triethylamine | A non-nucleophilic base can be used to scavenge the HCl byproduct, preventing side reactions. |
Precursor Design and Starting Material Innovations in this compound Synthesis
For instance, advancements in the large-scale, cost-effective production of enantiomerically pure derivatives of (4-bromophenyl)butanoic acid have been reported, showcasing innovations in handling bromophenyl precursors. orgsyn.org While this specific compound is not a direct precursor, the synthetic methodologies employed could be adapted for the synthesis of novel brominated aromatic amines.
Furthermore, research into alternative phosphorylating agents to phosphorus oxychloride could provide new avenues for the synthesis. For example, the use of phosgene (B1210022) in the preparation of phosphonic acid dihalides has been explored, which could potentially be adapted for phosphoramidic dichloride synthesis. google.com
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for reducing the environmental impact. This involves the use of less hazardous solvents, minimizing waste, and improving atom economy.
Another green approach is the use of catalysis to reduce the need for stoichiometric reagents and to enable reactions under milder conditions. The development of a catalytic method for dichlorination that avoids the use of chlorine gas by using a chloride salt as the halogen source is a prime example of a greener synthetic strategy. acs.org While this is for C-Cl bond formation, the principle of replacing hazardous reagents with safer, catalytically generated alternatives is broadly applicable.
The use of solid acid catalysts in related syntheses has also been shown to simplify the process and post-treatment steps, as the catalyst can be easily separated and recycled. google.comgoogle.com Exploring the use of such catalysts in the synthesis of this compound could offer significant green advantages.
Reactivity and Mechanistic Investigations of 4 Bromophenyl Phosphoramidic Dichloride
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in (4-bromophenyl)phosphoramidic dichloride is bonded to two chlorine atoms, an oxygen atom, and a nitrogen atom, creating a highly electrophilic center. The two chlorine atoms are excellent leaving groups, facilitating sequential nucleophilic substitution reactions. These reactions are fundamental to the synthesis of a wide array of phosphoramidate (B1195095) derivatives. The general mechanism for these transformations typically involves the attack of a nucleophile on the phosphorus atom, proceeding through a trigonal bipyramidal transition state or intermediate, characteristic of an S_N2(P) mechanism.
The reaction of this compound with primary or secondary amines is a direct method for the synthesis of various phosphorodiamidates and other phosphoramidate derivatives. wikipedia.org In these reactions, the amine acts as a nucleophile, attacking the electrophilic phosphorus center and displacing one of the chloride ions. A second equivalent of the amine or an auxiliary base, such as triethylamine (B128534), is typically required to neutralize the hydrogen chloride generated during the reaction. wisc.edu
The stepwise substitution of the chlorine atoms allows for the controlled synthesis of both symmetrical and unsymmetrical phosphoramidates. By carefully controlling the stoichiometry, one can achieve monosubstitution or disubstitution. For instance, reaction with one equivalent of an amine (R¹R²NH) would yield the corresponding N-(4-bromophenyl)-N'-(R¹,R²)-phosphorodiamidic chloride, which can then be reacted with a different amine (R³R⁴NH) to produce an unsymmetrical phosphorodiamidate. This stepwise approach offers a versatile route to complex phosphoramidate structures. nih.gov
The table below illustrates the expected products from the amination of this compound with various amines.
| Amine Nucleophile | Expected Product (after reaction with 2+ equivalents) | Product Class |
| Ammonia (NH₃) | (4-Bromophenyl)phosphorodiamidic acid | Phosphorodiamidate |
| Diethylamine (Et₂NH) | N,N,N',N'-Tetraethyl-N''-(4-bromophenyl)phosphoric triamide | Phosphoric Triamide Derivative |
| Aniline (B41778) (PhNH₂) | N,N'-Diphenyl-N''-(4-bromophenyl)phosphoric triamide | Phosphoric Triamide Derivative |
| Morpholine | 4,4'-(N-(4-bromophenyl)phosphonoyl)dimorpholine | Phosphorodiamidate |
This table presents hypothetical products based on established reactivity patterns of phosphoramidic dichlorides.
Similar to amination, this compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to form phosphoramidate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the phosphorus center and displacing a chloride ion. chemguide.co.uk These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
The reaction with one equivalent of an alcohol (R-OH) produces a (4-bromophenyl)phosphoramidochloridate ester. This intermediate can be isolated or reacted in situ with a second nucleophile (another alcohol, an amine, etc.) to generate mixed-functionality phosphoramidates. The reaction with two equivalents of the same alcohol leads to the formation of a dialkyl or diaryl (4-bromophenyl)phosphoramidate. The reactivity of the alcohol or phenol (B47542) can be influenced by steric hindrance and electronic effects. For example, the synthesis of 4-bromophenyl dichlorophosphate (B8581778) is achieved by reacting 4-bromophenol (B116583) with phosphorus oxychloride, a structurally related precursor.
Phosphoramidic dichlorides are highly susceptible to hydrolysis, reacting with water to sequentially replace the chlorine atoms with hydroxyl groups. nih.govwikipedia.org The initial hydrolysis of this compound would yield (4-bromophenyl)phosphoramidochloridic acid, followed by further hydrolysis to produce (4-bromophenyl)phosphoramidic acid. The liberated hydrogen chloride makes the resulting solution highly acidic. nih.gov
The mechanism of hydrolysis for related phosphorodiamidic chlorides has been shown to be complex and pH-dependent. datapdf.com Under neutral or acidic conditions, the reaction generally proceeds through a direct nucleophilic attack by water. However, under alkaline conditions, the mechanism can change significantly. For phosphoramidates containing an N-H bond, a rapid base-catalyzed hydrolysis can occur via the formation of a conjugate base (anion), which then eliminates a chloride ion, potentially forming a highly reactive monomeric metaphosphate intermediate. datapdf.com Given the presence of the N-H group in this compound, its hydrolysis in basic solutions is expected to be significantly accelerated compared to its N,N-dialkylated counterparts.
Electrophilic Transformations and Functionalization of the Bromophenyl Moiety
The presence of the bromine atom on the phenyl ring provides a synthetic handle for further molecular elaboration through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net
This transformation allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position of the phenyl ring, significantly increasing the molecular diversity of the resulting phosphoramidate derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. mdpi.com Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that Pd(PPh₃)₄ is an effective catalyst, with bases like K₃PO₄ and solvents like 1,4-dioxane (B91453) providing optimal results. mdpi.comresearchgate.net Electron-rich boronic acids tend to give better yields than electron-deficient ones in these systems. mdpi.com
The table below summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of related bromophenyl compounds.
| Boronic Acid | Base | Solvent | Catalyst | Typical Yield | Reference |
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | Good | mdpi.com |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | Good | mdpi.com |
| 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | Moderate | mdpi.com |
| 3-Nitrophenylboronic acid | K₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ | Low | mdpi.com |
Data adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is expected to have similar reactivity at the C-Br bond. mdpi.com
Catalyzed Reactions Involving this compound as a Substrate or Reagent
As a substrate, this compound is centrally involved in palladium-catalyzed reactions as detailed in the section above. The Suzuki-Miyaura reaction is a prime example where the compound is a key reactant, transformed into a more complex arylated product. mdpi.comresearchgate.net
Furthermore, the reactions at the phosphorus center can also be subject to catalysis. While nucleophilic substitutions with amines or alcohols often proceed readily without a catalyst, certain transformations can be facilitated. For example, the synthesis of phosphoramidates from phosphites and amines can be catalyzed by transition metal complexes, highlighting the role of catalysts in P-N bond formation. nih.govresearchgate.net Although this compound is already activated for nucleophilic attack, specific catalytic systems could be employed to enhance reaction rates, improve selectivity (e.g., mono- versus di-substitution), or enable the use of less reactive nucleophiles under milder conditions.
Elucidation of Reaction Kinetics and Comprehensive Mechanistic Pathways
The kinetics of nucleophilic substitution at the phosphorus center of phosphinic chlorides have been studied to elucidate their reaction mechanisms. For reactions of similar P(V) chlorides with nucleophiles like substituted pyridines, the mechanism can vary. For the pyridinolysis of diphenylphosphinic chloride, a linear Brønsted plot suggests a concerted S_N2(P) mechanism, involving a single transition state where the nucleophile attacks from the backside relative to the leaving group.
However, for more reactive substrates or more basic nucleophiles, the mechanism can shift to a stepwise process. This stepwise pathway involves the formation of a pentacoordinate phosphorane intermediate. The breakdown of this intermediate to products becomes the rate-determining step. For this compound, it is plausible that its reactions with most neutral nucleophiles follow a concerted S_N2(P) pathway. With very strong or highly basic nucleophiles, a shift towards a stepwise mechanism involving a discrete intermediate could occur.
The hydrolysis mechanism, as noted earlier, is particularly sensitive to pH. Kinetic studies on the hydrolysis of phosphoramidic acid itself have been conducted to understand the breakdown of the P-N bond. rsc.org For this compound, a comprehensive kinetic analysis would involve monitoring the reaction rates under varying pH, temperature, and solvent conditions to dissect the complex interplay of substitution at phosphorus and the influence of the N-H proton.
Synthesis and Exploration of Derivatives and Analogues of 4 Bromophenyl Phosphoramidic Dichloride
Derivatization via Phosphorus-Centered Reactions
The dichlorophosphoramidate moiety is the primary site for initial derivatization. The two phosphorus-chlorine (P-Cl) bonds are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of a wide range of functional groups. This reactivity is the foundation for creating diverse libraries of phosphoramidates.
The conversion of (4-bromophenyl)phosphoramidic dichloride into its corresponding esters, amides, and thioanalogues is typically achieved through stepwise substitution reactions with appropriate nucleophiles.
Phosphoramidate (B1195095) Esters and Amides: The reaction with one equivalent of an alcohol or a primary/secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the liberated HCl, yields the corresponding monosubstituted phosphorochloridate intermediate. This intermediate can then be reacted with a second, different nucleophile (another alcohol or amine) to generate asymmetrical phosphoramidate esters or amides. If two equivalents of the same nucleophile are used, a symmetrical diester or diamide (B1670390) is formed. General synthetic routes for phosphoramidates include salt elimination and various coupling methods. cymitquimica.com For example, reacting the dichloride with amino acid esters can produce phosphoramidate derivatives that link the (4-bromophenyl)amino moiety to peptide-like structures. mdpi.com
Thioanalogues: The synthesis of phosphorothioates and phosphorodithioates can be accomplished by using sulfur-based nucleophiles. For instance, reacting the dichloride with thiols (R-SH) would yield phosphorothioate (B77711) esters. To convert the phosphoryl (P=O) bond to a thiophosphoryl (P=S) bond, thionating agents such as Lawesson's reagent can be employed on the final phosphoramidate product. This conversion is a common strategy for producing thio-analogues of phosphorus compounds.
The following table illustrates the variety of derivatives accessible from this compound via phosphorus-centered reactions.
| Nucleophile Class | Example Nucleophile | Resulting P-X Bond | Product Subclass |
| Alcohols | Ethanol, Phenol (B47542) | P-O | Phosphoramidate Ester |
| Amines | Diethylamine, Aniline (B41778) | P-N | Phosphoric Diamide |
| Amino Acid Esters | Glycine methyl ester | P-N | Peptidyl Phosphoramidate |
| Thiols | Ethanethiol | P-S | Phosphorothioate Ester |
When this compound is reacted with two different nucleophiles, the phosphorus atom becomes a stereocenter. Controlling the absolute configuration of this P-chiral center is of significant interest as the stereochemistry can profoundly influence the biological activity and material properties of the resulting molecule. wikipedia.org
A notable strategy for achieving stereocontrol involves the use of chiral catalysts. Research has demonstrated that chiral Brønsted acids can catalyze the highly diastereo- and enantioselective addition of phosphoramidic acids to unactivated alkenes. wikipedia.org This process leads to the formation of cyclic P-chiral phosphoramidates where the stereochemistry at both a newly formed carbon center and the phosphorus center is controlled with high fidelity. wikipedia.org While this method starts from a phosphoramidic acid rather than the dichloride, the dichloride is a direct precursor to the necessary acid. This approach highlights a sophisticated method for generating stereodefined phosphoramidates derived from the (4-bromophenyl)phosphoramidic scaffold.
Functionalization through Modifications on the Bromophenyl Ring
The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive modification of the aryl portion of the molecule. This functionalization can be performed on the initial dichloride or, more commonly, after the phosphorus center has been derivatized.
Key cross-coupling reactions applicable to the (4-bromophenyl) moiety include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds or to introduce alkyl and alkenyl substituents. wikipedia.orgmdpi.com The reaction of a (4-bromophenyl)phosphoramidate derivative with various arylboronic acids would yield a library of biphenyl-based phosphoramidates. mdpi.com
Heck-Mizoroki Reaction: This method couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgthieme-connect.de This is an effective way to introduce vinyl-type functional groups onto the aromatic ring, which can serve as handles for further transformations or as components in polymerizable monomers. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the bromine atom to be replaced by a wide range of nitrogen-containing functional groups, transforming the initial (4-bromophenyl) group into a more complex substituted aniline derivative. nih.govorganic-chemistry.org
The table below summarizes potential transformations of the bromophenyl ring.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
| Suzuki-Miyaura Coupling | Phenylboronic acid | C-C | Biphenyl phosphoramidate |
| Heck-Mizoroki Reaction | Styrene | C-C (alkenyl) | Styrenylphenyl phosphoramidate |
| Buchwald-Hartwig Amination | Morpholine | C-N | Morpholinophenyl phosphoramidate |
| Sonogashira Coupling | Phenylacetylene | C-C (alkynyl) | Phenylethynylphenyl phosphoramidate |
Incorporation of this compound into Complex Molecular Architectures
The dual reactivity of this compound makes it an excellent building block for the construction of larger, more complex molecular systems such as macrocycles and polymers.
The synthesis of macrocycles can be envisioned through strategies that utilize both reactive sites of the molecule. mdpi.com For example, a bifunctional linker containing two nucleophilic groups (e.g., a diamine or diol) could be reacted with two equivalents of a (4-bromophenyl)phosphoramidate derivative where the phosphorus has been pre-functionalized. A subsequent intramolecular, double Suzuki or Heck coupling reaction could then be used to close the ring. Alternatively, the phosphoramidic dichloride itself can react with a carefully designed monomer that contains both nucleophilic groups and reactive sites for ring-closing, such as terminal alkenes, to form a macrocyclic precursor in one step. nih.gov
In polymer science, phosphonic acid-containing polymers are of interest for applications ranging from dental adhesives to proton exchange membranes. rsc.orgnih.gov this compound derivatives can be converted into polymerizable monomers. For instance, a Heck reaction could introduce a vinyl group, creating a styrenic monomer. Subsequent polymerization would lead to a polymer with phosphoramidate moieties in the side chains. encyclopedia.pub Alternatively, Suzuki coupling could be used to create biphenyl-based monomers that can be used in step-growth polymerization, leading to polymers like poly(para-phenylene)s containing phosphorus. researchgate.net The phosphonate (B1237965) group itself can be part of the polymer backbone or a pendant group, offering a route to functional materials with tailored properties. nih.gov
Spectroscopic and Advanced Structural Elucidation Studies of 4 Bromophenyl Phosphoramidic Dichloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local chemical environment of specific nuclei within a molecule. For (4-Bromophenyl)phosphoramidic dichloride, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional (2D) NMR experiments, allows for an unambiguous assignment of its structure.
¹H and ¹³C NMR Spectral Analysis for Organic Framework Characterization
The ¹H and ¹³C NMR spectra provide fundamental information about the organic part of the molecule, which is the 4-bromophenyl group attached to the nitrogen atom.
The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic region. Due to the para-substitution on the benzene (B151609) ring, the aromatic protons will appear as a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the bromine atom (H-3 and H-5) and the protons ortho to the phosphoramidic group (H-2 and H-6) will have distinct chemical shifts due to the different electronic effects of these substituents. The electron-withdrawing nature of the bromine atom and the phosphoramidic dichloride group will cause these protons to be deshielded, and their signals will appear at a lower field (higher ppm) compared to benzene (7.34 ppm). The coupling between the adjacent ortho protons will result in the characteristic doublet splitting pattern. Additionally, a broad singlet corresponding to the N-H proton is expected, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show four distinct signals for the aromatic carbons of the 4-bromophenyl group. The carbon atom attached to the bromine (C-4) will have a chemical shift significantly influenced by the halogen, while the carbon attached to the nitrogen (C-1) will be affected by the phosphoramidic group. The chemical shifts of the other two pairs of equivalent carbons (C-2/C-6 and C-3/C-5) will also be distinct.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.40 - 7.60 | Doublet | ~8-9 |
| H-3, H-5 | 7.20 - 7.40 | Doublet | ~8-9 |
| N-H | 8.0 - 9.5 | Broad Singlet | - |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C-1 (C-N) | 135 - 145 |
| C-2, C-6 | 120 - 130 |
| C-3, C-5 | 130 - 135 |
| C-4 (C-Br) | 115 - 125 |
³¹P NMR Spectroscopy for Phosphorus Environment Elucidation
³¹P NMR spectroscopy is a highly sensitive technique specifically used to probe the chemical environment of the phosphorus atom. Since phosphorus-31 is a 100% abundant, spin-1/2 nucleus, ³¹P NMR spectra are generally simple to acquire and interpret. For this compound, the ³¹P NMR spectrum is expected to show a single resonance. The chemical shift of this peak is indicative of the oxidation state and the nature of the substituents attached to the phosphorus atom. In phosphoramidic dichlorides, the phosphorus atom is in a +5 oxidation state and is bonded to two chlorine atoms, a nitrogen atom, and an oxygen atom (in the phosphoryl group). The presence of the electron-withdrawing chlorine atoms and the phenylamino (B1219803) group will influence the electronic environment around the phosphorus nucleus, resulting in a characteristic chemical shift. For analogous N-aryl phosphoramidic dichlorides, these shifts are typically observed in the range of +5 to +15 ppm.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the structural assignments, especially in more complex derivatives. wikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In the case of this compound, a COSY spectrum would show a cross-peak between the doublets of the aromatic protons, confirming their ortho relationship. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). wikipedia.org The HSQC spectrum would show correlations between the proton signals of the aromatic ring and their directly attached carbon atoms, allowing for an unambiguous assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For instance, the N-H proton could show a correlation to the C-1 carbon of the phenyl ring, as well as to the C-2 and C-6 carbons, providing definitive evidence for the N-phenyl linkage. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity. While less critical for a relatively rigid molecule like this compound, it can be useful in determining the conformation of more flexible derivatives.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision (typically to four or five decimal places). acs.org This allows for the unambiguous determination of the elemental formula of this compound, C₆H₅BrCl₂NOP. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster in the mass spectrum, which can be simulated and compared with the experimental data to confirm the elemental composition. The accurate mass measurement provided by HRMS is a definitive method for confirming the identity of the synthesized compound. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting product ions provides valuable information about the compound's structure and bond strengths. researchgate.net For this compound, the fragmentation is likely to proceed through several characteristic pathways.
A plausible fragmentation pathway would involve the initial loss of a chlorine radical, followed by the loss of the second chlorine radical or other neutral fragments. The cleavage of the P-N bond is also a likely fragmentation route, leading to the formation of ions corresponding to the 4-bromoaniline (B143363) moiety and the P(O)Cl₂ fragment. The characteristic fragmentation pattern serves as a fingerprint for the molecule and can be used to identify it in complex mixtures.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl, ⁷⁹Br) |
| [M]⁺ | [C₆H₅BrCl₂NOP]⁺ | 288.8 |
| [M-Cl]⁺ | [C₆H₅BrClNOP]⁺ | 253.9 |
| [M-2Cl]⁺ | [C₆H₅BrNOP]⁺ | 218.9 |
| [C₆H₅BrN]⁺ | 4-bromoaniline cation | 170.9 |
| [POCl₂]⁺ | Dichlorophosphoryl cation | 116.9 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of key functional groups and for the conformational analysis of this compound. The vibrational modes of a molecule are highly sensitive to its geometry and bonding environment, providing a detailed fingerprint of its structure.
In the case of this compound, the vibrational spectra are characterized by distinct bands corresponding to the P-Cl, P-N, P=O, N-H, and various phenyl ring vibrations. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to complement experimental data and provide a more detailed assignment of the observed vibrational bands.
Key vibrational frequencies for related N-arylphosphoramidic dichlorides and compounds containing the 4-bromophenyl moiety are summarized below and provide a basis for the expected spectral features of the title compound. For instance, studies on similar structures, such as 4-chloro-2-bromoacetophenone, have utilized DFT calculations to reliably assign vibrational modes. nih.gov
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3200 - 3400 | The position and shape of this band can be indicative of hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typically appear as multiple weak to medium bands. |
| P=O Stretch | 1250 - 1350 | A strong and characteristic absorption. Its frequency is sensitive to substituents on the phosphorus atom. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands are expected due to the phenyl ring. |
| P-N Stretch | 900 - 1000 | Can be coupled with other vibrations, making definitive assignment challenging. |
| P-Cl Stretch | 450 - 600 | Typically strong to medium intensity in both IR and Raman spectra. |
X-ray Crystallography for Precise Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net For this compound and its derivatives, this technique provides accurate bond lengths, bond angles, and torsion angles, which are crucial for a complete conformational description.
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions. The presence of a hydrogen bond donor (N-H group), hydrogen bond acceptors (P=O group and chlorine atoms), and a halogen atom (bromine) facilitates a variety of non-covalent interactions.
Key expected intermolecular interactions include:
N-H···O=P Hydrogen Bonds: This is a strong and highly directional interaction that is commonly observed in related phosphoramidates. It often leads to the formation of dimers or chains.
C-H···O and C-H···Cl Hydrogen Bonds: The aromatic protons can participate in weaker hydrogen bonds with the phosphoryl oxygen and chlorine atoms, further stabilizing the crystal lattice. nih.gov
Halogen Bonding (C-Br···O or C-Br···N): The electrophilic region on the bromine atom can interact with nucleophilic atoms like oxygen or nitrogen, an interaction type increasingly recognized for its role in crystal engineering.
The interplay of these interactions governs the supramolecular assembly of the molecules in the crystal. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.
Determination of Absolute Configuration in Chiral Derivatives
For chiral derivatives of this compound, where the phosphorus center is stereogenic due to the presence of four different substituents, X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration. researchgate.net The synthesis of dissymmetric functionalized paracyclophanes has demonstrated the power of X-ray diffraction in assigning the absolute configurations of the resulting enantiomers. pleiades.online
The method of anomalous dispersion, typically using copper radiation for light-atom-containing molecules, allows for the differentiation between a pair of enantiomers. The Flack parameter, derived from the crystallographic refinement, provides a clear indication of the correct absolute stereochemistry.
In the absence of a crystalline sample suitable for X-ray diffraction, alternative methods such as vibrational circular dichroism (VCD) or the use of chiral derivatizing agents followed by NMR spectroscopy can be employed to deduce the absolute configuration.
Computational and Theoretical Chemistry Approaches in the Study of 4 Bromophenyl Phosphoramidic Dichloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly favored for its balance of accuracy and computational cost, making it an ideal choice for studying complex molecules like (4-Bromophenyl)phosphoramidic dichloride. DFT calculations can predict a wide range of properties, from molecular geometry to reactivity indices.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can calculate the molecular geometry that corresponds to the lowest energy on the potential energy surface. nih.govresearchgate.net This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles.
For this compound, geometry optimization would reveal the precise spatial arrangement of the 4-bromophenyl group relative to the phosphoramidic dichloride moiety. Furthermore, a conformational analysis can be performed to explore different rotational isomers (conformers) and identify the global minimum energy structure. researchgate.netresearchgate.net This is crucial as the molecule's conformation can significantly influence its reactivity and spectroscopic properties.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | P-N | 1.65 Å |
| P=O | 1.45 Å | |
| P-Cl | 2.05 Å | |
| C-Br | 1.90 Å | |
| N-H | 1.01 Å | |
| C-N | 1.40 Å | |
| Bond Angle | Cl-P-Cl | 103.5° |
| O=P-N | 115.0° | |
| Cl-P-N | 108.0° | |
| P-N-C | 125.0° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. biomedres.usresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. biomedres.us For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the phosphorus atom and the P=O bond, indicating the sites for nucleophilic attack. researchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of electron deficiency (positive potential). researchgate.netyoutube.com For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, highlighting them as sites for electrophilic attack. The area around the phosphorus atom and the hydrogen on the amine group would likely show a positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Table 2: Illustrative Calculated FMO Energies and Reactivity Descriptors for this compound (Note: This data is illustrative, based on typical values for similar compounds found in computational studies.) researchgate.netnih.gov
| Parameter | Symbol | Value (eV) |
| Energy of HOMO | E_HOMO | -7.25 |
| Energy of LUMO | E_LUMO | -1.80 |
| Energy Gap | ΔE | 5.45 |
| Ionization Potential (I) | I ≈ -E_HOMO | 7.25 |
| Electron Affinity (A) | A ≈ -E_LUMO | 1.80 |
| Hardness | η = (I-A)/2 | 2.725 |
| Softness | S = 1/η | 0.367 |
| Electronegativity | χ = (I+A)/2 | 4.525 |
| Electrophilicity Index | ω = χ²/(2η) | 3.75 |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to confirm or interpret experimental findings. Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govaps.org By calculating the ¹H and ¹³C NMR spectra for a proposed structure, chemists can compare the theoretical data with experimental spectra to verify the molecular structure. comporgchem.comresearchgate.net This is particularly useful for complex molecules where signal assignment can be ambiguous.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound (Note: This data is illustrative of typical computational outputs.)
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Vibrational Frequencies (cm⁻¹) |
| Carbon Atom | Shift (ppm) |
| C-Br | 118.5 |
| C-C (aromatic) | 125.0 - 132.0 |
| C-N | 140.2 |
Molecular Dynamics (MD) Simulations for Understanding Dynamics and Solvation Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic and molecular motions over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
For this compound, MD simulations can be employed to study its conformational dynamics in different environments. For instance, simulating the molecule in a solvent like water or an organic solvent would provide detailed insights into solvation effects. rsc.orgmdpi.com These simulations can characterize the structure of the solvation shell, identify key intermolecular interactions such as hydrogen bonds between the solvent and the P=O or N-H groups, and calculate dynamic properties like diffusion coefficients. rsc.org This understanding of solute-solvent interactions is crucial for predicting solubility and behavior in solution.
Advanced Computational Studies for Reaction Mechanism Elucidation and Energy Profiles
Beyond static properties, computational chemistry can elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the highest energy points along a reaction pathway) and intermediates. researchgate.net
Advanced Research Applications of 4 Bromophenyl Phosphoramidic Dichloride in Synthetic Chemistry and Material Science
Role as a Versatile Phosphorylating Reagent in Organic Synthesis
The presence of two reactive P-Cl bonds makes (4-Bromophenyl)phosphoramidic dichloride a powerful and adaptable phosphorylating agent. This reactivity allows for the sequential or simultaneous introduction of the (4-bromophenyl)phosphoramidate group onto various nucleophiles, enabling the synthesis of complex organophosphorus compounds.
Development of Novel Phosphorylating Methodologies
Researchers have leveraged the reactivity of this compound to develop innovative phosphorylation methods. A key area of application is in the synthesis of phosphoramidate (B1195095) prodrugs, a strategy employed to enhance the cellular uptake and therapeutic efficacy of nucleoside analogues. In this "ProTide" approach, the phosphoramidic dichloride can react sequentially with an aryl alcohol and an amino acid ester to form a phosphoramidate derivative of a nucleoside. This masks the negative charges of the phosphate (B84403) group, facilitating passage across cell membranes.
A general synthetic route involves the reaction of phosphorus oxychloride with 4-bromophenol (B116583) to yield (4-bromophenyl)phosphorodichloridate. This intermediate can then be reacted with an amine to furnish the target this compound. Subsequent reaction with a nucleoside and another nucleophile, such as an amino acid ester, in a controlled, stepwise manner affords the desired phosphoramidate prodrug. While specific examples detailing the use of the 4-bromo substituted compound are not extensively documented in readily available literature, the general methodology is well-established for related aryl phosphorodichloridates. For instance, the synthesis of phosphotyrosine peptidomimetic prodrugs has been achieved using related phosphoramidic dichlorides, where the dichloride is reacted with various functionalized phenols and amines. nih.gov
Synthesis of Organophosphorus Ligands and Catalysts
The (4-bromophenyl)phosphoramidate scaffold serves as a valuable platform for the design and synthesis of novel organophosphorus ligands. The bromine atom on the phenyl ring provides a functional handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse structural motifs. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligands, which is crucial for their performance in catalysis.
While direct examples of catalysts derived from this compound are not prevalent in the surveyed literature, the synthesis of biaryl monophosphonates as ligand precursors highlights a relevant strategy. In a similar vein, the bromine atom of a (4-bromophenyl)phosphoramidate could be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce other aryl or alkynyl groups. The resulting biaryl or aryl-alkynyl phosphoramidates could then be evaluated as ligands in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The modularity of this approach allows for the creation of a library of ligands with varying electronic and steric properties for catalyst screening and optimization.
Precursor for the Development of Novel Inorganic-Organic Hybrid Materials
The dual functionality of this compound, with its reactive phosphorus center and modifiable aromatic ring, makes it an attractive precursor for the construction of sophisticated inorganic-organic hybrid materials. These materials combine the properties of both inorganic and organic components, often leading to synergistic effects and novel functionalities.
Incorporation into Polymeric Scaffolds for Advanced Materials Research
This compound can be utilized as a monomer or a cross-linking agent in polymerization reactions to create novel polymeric materials. The phosphoramidic dichloride moiety can react with diols or diamines to form polyesters or polyamides with phosphorus-containing backbones. The presence of the phosphorus and bromine atoms imparts unique properties to these polymers, such as flame retardancy and modified solubility.
Furthermore, the bromine atom can be exploited for post-polymerization modification. For instance, a polymer bearing pendent (4-bromophenyl)phosphoramidate groups could be functionalized via Suzuki coupling or other palladium-catalyzed reactions to introduce a variety of functional groups along the polymer chain. This allows for the tailoring of the polymer's properties for specific applications, such as in the development of functional coatings, membranes, or smart materials that respond to external stimuli. The synthesis of polymer-nanocrystal hybrid materials for applications like light conversion layers in LEDs often involves the incorporation of functional monomers that can interact with the nanocrystals, a role that could potentially be filled by derivatives of this compound. mdpi.com
Design of Functional Materials with Specific Academic Research Attributes
The unique combination of a phosphorylating group and a brominated aromatic ring in this compound opens avenues for the design of functional materials with tailored properties for academic research. For example, the phosphorus-nitrogen bond in the resulting phosphoramidates can exhibit interesting chemical and thermal stability, making the derived materials suitable for studies under various conditions.
The bromine atom can serve as a heavy atom label in X-ray crystallography studies, aiding in the structural elucidation of complex molecules or materials. Moreover, the incorporation of this compound into larger structures can influence their self-assembly behavior, leading to the formation of well-defined nanostructures. The general principles of creating functional hybrid materials by combining organic and inorganic components are well-established, with applications in areas like sensors, catalysis, and biomedicine. nih.govnih.gov While specific research detailing the use of this compound in these advanced applications is emerging, its chemical versatility positions it as a promising building block for future innovations in material science.
Future Research Directions and Emerging Trends in 4 Bromophenyl Phosphoramidic Dichloride Studies
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to redefine the discovery and optimization of chemical reactions involving (4-Bromophenyl)phosphoramidic dichloride. These powerful computational tools can analyze vast datasets of chemical information to predict reaction outcomes with increasing accuracy. mit.edu For the synthesis of derivatives of this compound, AI and ML algorithms can be trained to identify optimal reaction conditions, including solvent, temperature, and catalyst, thereby minimizing the need for extensive and time-consuming empirical screening. This data-driven approach not only accelerates the discovery of novel synthetic pathways but also enhances the efficiency and yield of established transformations. The focus of these computational efforts has largely been on retrosynthetic analysis from a medicinal chemistry perspective, leaving significant opportunities for their application in process development for commercial applications. mit.edu
| Technology | Application in this compound Research | Potential Impact |
| Artificial Intelligence (AI) | Prediction of novel reaction pathways and product structures. | Accelerated discovery of new derivatives and applications. |
| Machine Learning (ML) | Optimization of reaction conditions (temperature, solvent, catalyst) for higher yields and purity. | Reduced development time and cost for synthetic processes. |
| Retrosynthetic Analysis Tools | Computer-aided design of synthetic routes to complex molecules starting from this compound. | Streamlined synthesis planning and increased efficiency. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
While the current applications of this compound are significant, there remains a vast, unexplored landscape of its chemical reactivity. Future research will undoubtedly delve into uncovering novel reactivity patterns and employing the compound in unconventional transformations. This includes its potential participation in reactions facilitated by photoredox catalysis, electrosynthesis, and metallaphotoredox catalysis, which can enable previously inaccessible chemical transformations under mild conditions. The exploration of its role in novel coupling reactions, beyond traditional methods, could lead to the synthesis of complex molecular architectures with unique electronic and steric properties. Unlocking these new modes of reactivity will be pivotal in expanding the synthetic utility of this compound.
Development of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes and ensuring their safety and reproducibility. The development and application of advanced in-situ spectroscopic techniques are set to provide unprecedented, real-time insights into reactions involving this compound. Techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. This real-time data is invaluable for elucidating complex reaction kinetics and identifying transient, and potentially reactive, intermediates. Such detailed mechanistic understanding is crucial for the rational design of improved synthetic protocols.
| Spectroscopic Technique | Information Gained | Advantage for this compound reactions |
| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes. | Provides kinetic data and helps identify key reaction intermediates. |
| In-situ Raman Spectroscopy | Monitoring of covalent bond vibrations, particularly useful for symmetric bonds. | Complements FTIR for a more complete picture of the reaction progress. |
| In-situ NMR Spectroscopy | Detailed structural information on species present in the reaction mixture. | Unambiguous identification of reactants, intermediates, and products. |
Sustainable and Scalable Production Methods for Industrial Academic Applications
With the increasing importance of this compound in various fields, the development of sustainable and scalable production methods is a critical future direction. Research in this area will focus on aligning the synthesis of this compound with the principles of green chemistry. This includes the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of energy-efficient reaction conditions.
A significant trend is the adoption of continuous flow chemistry for the manufacturing of chemicals. Flow reactors offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling from laboratory to industrial production. Implementing a continuous flow process for the synthesis of this compound could lead to higher purity, reduced waste generation, and a more economically viable and environmentally friendly manufacturing process, ensuring its availability for both academic and industrial research endeavors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing (4-bromophenyl)phosphoramidic dichloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via phosphorylation of 4-bromoaniline derivatives using phosphorus oxychloride (POCl₃) and a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Control experiments show that neither POCl₃ nor TBD alone suffices; their combination is critical for generating the dichloride intermediate. For example, refluxing N-allylic arylamine with POCl₃ and TBD in anhydrous THF produces the target compound . Alternative methods involve chlorinating α-bromoamides with phosphorus pentachloride (PCl₅) in ether under ice-cooling, followed by ammonia saturation to isolate the product (yield ~98%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/³¹P NMR : Confirm the presence of the phosphoramidic dichloride group (δ ~0–5 ppm for ³¹P) and bromophenyl protons (δ ~7.3–7.6 ppm) .
- Elemental Analysis : Verify stoichiometry (e.g., C₆H₅BrCl₂NOP requires C: 25.7%, H: 1.8%, N: 5.0%) .
- HPLC-MS : Detect impurities or decomposition products using reverse-phase columns and electrospray ionization .
Advanced Research Questions
Q. What reaction pathways explain the formation of byproducts during halogen-exchange reactions involving this compound?
- Methodological Answer : Fluoride-chloride exchange (e.g., using KF or AgF) can yield phosphoramidic difluorides. Competing side reactions, such as hydrolysis or incomplete substitution, are minimized by controlling solvent polarity (e.g., dry DMF) and stoichiometry. For example, halogen exchange in THF at −20°C with 2.5 eq. AgF reduces Cl⁻ residues, as monitored by ³¹P NMR . Kinetic studies using in-situ IR spectroscopy reveal that excess fluoride accelerates substitution but risks P–N bond cleavage .
Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing bromine substituent enhances electrophilicity at the phosphorus center, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational DFT studies (B3LYP/6-31G*) show that the para-bromo group reduces the LUMO energy of the P=O group by ~1.2 eV compared to unsubstituted analogs, accelerating reactions with nucleophiles like THF . Steric hindrance is minimal due to the planar aromatic ring, enabling efficient intramolecular phosphoryl transfer .
Q. What strategies mitigate toxicity and handling risks during large-scale synthesis?
- Methodological Answer :
- Controlled Ventilation : Use Schlenk lines or gloveboxes to avoid inhalation of PCl₅ or POCl₃ vapors, which are corrosive and toxic .
- Quenching Protocols : Neutralize residual POCl₃ with ice-cold aqueous NaHCO₃ before disposal .
- Personal Protection : Wear nitrile gloves and polycarbonate face shields during chlorination steps .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for phosphoramidic dichloride synthesis: How can researchers reconcile these?
- Methodological Answer : Yield variations (e.g., 70–98%) arise from differences in stoichiometry and reaction time. For instance, extended reflux (24 hr) with PCl₅ in ether maximizes conversion but risks side reactions (e.g., amide hydrolysis), whereas shorter reaction times (6 hr) with TBD/POCl₃ favor selectivity . Reproducibility requires strict control of moisture (≤50 ppm H₂O) and inert atmospheres .
Applications in Advanced Research
Q. How is this compound used in synthesizing bioactive heterocycles?
- Methodological Answer : The compound serves as a phosphorylating agent in cyclization reactions. For example, reacting it with N-allylic arylamines in THF generates N-aryl azacycles (e.g., pyrrolidines) via intramolecular nucleophilic displacement. The bromine atom facilitates downstream cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups for drug discovery .
Q. What role does this compound play in developing flame-retardant polymers?
- Methodological Answer : Its phosphorus content enables incorporation into polymer backbones (e.g., polyesters or polyamides) via interfacial polycondensation. Thermogravimetric analysis (TGA) shows a 20–30% increase in char residue at 600°C compared to non-phosphorylated analogs, enhancing flame retardancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
